molecular formula C8H9F2N B8320634 (2-Fluoro-ethyl)-(3-fluoro-phenyl)-amine

(2-Fluoro-ethyl)-(3-fluoro-phenyl)-amine

Cat. No. B8320634
M. Wt: 157.16 g/mol
InChI Key: BLDLZIBXEQJLSP-UHFFFAOYSA-N
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Patent
US09314541B2

Procedure details

3-Fluoroaniline (1.4 g, 11.6 mmol, 1.2 mL) and 2-fluoroethyl tosylate (12; prepared according to Example 2(a)) (2.5 g, 11.6 mmol) and lutidine (1.24 g, 11.6 mmol) were stirred and heated in DMF (5 mL) at 100° C. overnight. The reaction was allowed to cool and then diluted with ethyl acetate (100 mL). This was washed with water (3×40 mL) and the organics were dried and concentrated in vacuo. The crude material was purified by silica gel chromatography eluting with petrol (A) and ethyl acetate (B) (10% B, 100 g, 12 CV, 60 mL/min) to afford 184 mg (10%) of (2-fluoro-ethyl)-(3-fluoro-phenyl)-amine (43) as a yellow oil. The structure was confirmed by 1H NMR (300 MHz, CDCl3) δH 3.37 (1H, q, J=6 Hz, NCH2CH2F), 3.46 (1H, q, J=6 Hz, NCH2CH2F), 4.12 (1H, s, br, NH), 4.54 (1H, t, J=3 Hz, NCH2CH2F), 4.69 (11H, t, J=3 Hz, NCH2CH2F), 6.31-6.50 (3H, m, NCCHCHCH), 7.10-7.25 (1H, m, NCCHCF).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].S(C1C=CC(C)=CC=1)(O[CH2:13][CH2:14][F:15])(=O)=O.N1C(C)=CC=CC=1C>CN(C=O)C.C(OCC)(=O)C>[F:15][CH2:14][CH2:13][NH:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([F:1])[CH:3]=1

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
2.5 g
Type
reactant
Smiles
S(=O)(=O)(OCCF)C1=CC=C(C)C=C1
Name
Quantity
1.24 g
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
This was washed with water (3×40 mL)
CUSTOM
Type
CUSTOM
Details
the organics were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with petrol (A) and ethyl acetate (B) (10% B, 100 g, 12 CV, 60 mL/min)

Outcomes

Product
Name
Type
product
Smiles
FCCNC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 184 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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